molecular formula C22H20N2O4S2 B11206910 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B11206910
M. Wt: 440.5 g/mol
InChI Key: WCLIDBLQACJZMW-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxybenzene sulfonamide core linked to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group. The benzothiazole moiety is a fused bicyclic heterocycle known for its role in enhancing bioactivity and binding affinity in pharmaceuticals . The sulfonamide group (-SO₂NH-) is a common pharmacophore in enzyme inhibitors, particularly in targeting cyclooxygenase-2 (COX-2) and kynurenine pathway enzymes .

Properties

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20N2O4S2/c1-14-4-10-18-21(12-14)29-22(23-18)15-5-7-16(8-6-15)24-30(25,26)17-9-11-19(27-2)20(13-17)28-3/h4-13,24H,1-3H3

InChI Key

WCLIDBLQACJZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by sulfonation and subsequent coupling with the appropriate phenyl and methoxy groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to bind to these targets disrupts essential biochemical pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Kynurenine Pathway

Compounds with the 3,4-dimethoxybenzenesulfonamide scaffold linked to substituted thiazole groups demonstrate inhibitory activity against kynurenine pathway enzymes (e.g., kynurenine 3-monooxygenase). Key examples include:

  • Compound 67 : 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (24% inhibition).
  • Compound 68: 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide (64% inhibition).
  • Compound 69 : 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (9% inhibition) .

Key Observations :

  • The six-membered morpholine ring (Compound 68) confers higher inhibitory potency than the five-membered pyrrolidine (Compound 69), likely due to improved steric and electronic interactions with the enzyme active site.
  • Despite lower in vitro potency, Compound 67 reduced brain 3-OH-KYN and QUIN levels more effectively in vivo, suggesting pharmacokinetic advantages (e.g., blood-brain barrier penetration) .
COX-2 Inhibitors with Sulfonamide Moieties

A structurally distinct analog, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, exhibits 47.1% COX-2 inhibition at 20 μM. Unlike the target compound, this derivative incorporates a quinazolinone ring system, which enhances planar stacking interactions with COX-2’s hydrophobic pocket .

Benzothiazole-Containing Derivatives

The synthesis of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (a key intermediate in the target compound) involves condensation reactions with amines, as described in . Benzothiazole derivatives are notable for their metabolic stability and ability to engage in π-π stacking, which may enhance target binding compared to simpler thiazole or pyridine-based analogs .

Data Table: Structural and Functional Comparison

Compound Name/Structure Core Structure Heterocyclic Substituent Biological Activity Reference
Target Compound 3,4-Dimethoxybenzenesulfonamide 4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl Not explicitly reported
Compound 68 (Kynurenine pathway inhibitor) 3,4-Dimethoxybenzenesulfonamide 4-(3-Nitrophenyl)-5-morpholinomethylthiazole 64% enzyme inhibition
Quinazolinone-COX-2 inhibitor Benzenesulfonamide Quinazolinone-linked styryl 47.1% COX-2 inhibition at 20 μM

Key Research Findings and Implications

Role of Heterocycles : The benzothiazole group in the target compound may offer superior metabolic stability and binding affinity compared to thiazole or pyrrolidine-based analogs, though direct comparative data are needed.

Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzene ring enhance solubility and may modulate electronic interactions with enzyme active sites .

In Vivo vs. In Vitro Discrepancies : Compound 67’s superior in vivo efficacy despite moderate in vitro activity underscores the importance of pharmacokinetic profiling in drug design .

Biological Activity

3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature concerning its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a benzothiazole moiety. The presence of these functional groups contributes to its biological properties.

Property Value
IUPAC Name This compound
Molecular Formula C23H20N2O3S
Molecular Weight 400.48 g/mol
CAS Number 313515-81-0

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Modulation : It can interact with receptors involved in signal transduction pathways, influencing cellular responses.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting critical cellular processes .

Cardiovascular Effects

Sulfonamides have been studied for their effects on cardiovascular parameters. For example, a study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. The findings suggested potential therapeutic applications in managing cardiovascular diseases .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Compounds within this class have shown effectiveness against various bacterial strains, making them valuable in the development of new antibiotics .

Case Studies

  • Anticancer Study : In a controlled experiment, a derivative of the compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.
  • Cardiovascular Study : In another study focusing on perfusion pressure in isolated rat hearts, the compound demonstrated a statistically significant reduction in coronary resistance when administered at specific concentrations.

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